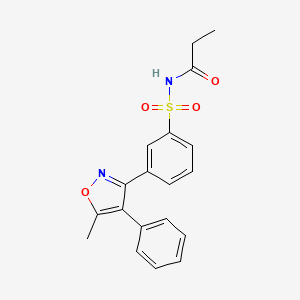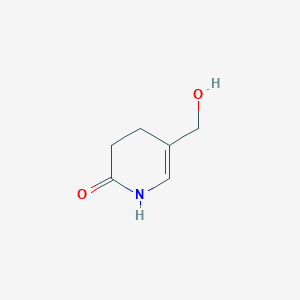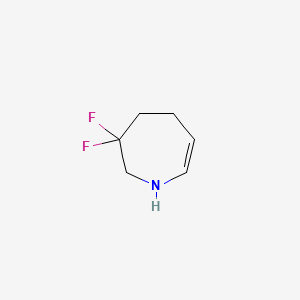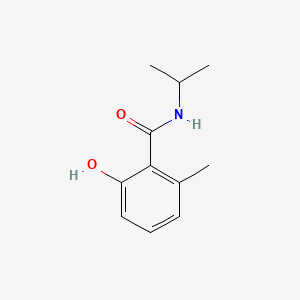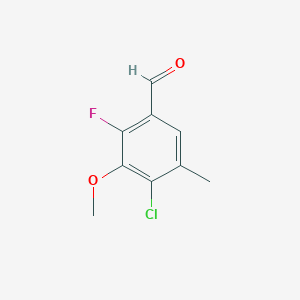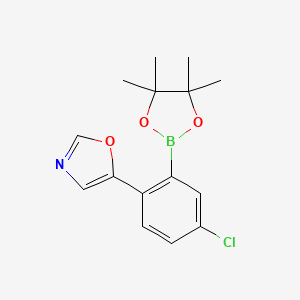
1-(3-Chloro-2-methoxypyridin-4-yl)ethanol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(3-Chloro-2-methoxypyridin-4-yl)ethanol is an organic compound that belongs to the class of pyridines It is characterized by the presence of a chloro group at the third position, a methoxy group at the second position, and an ethanol group at the fourth position of the pyridine ring
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-Chloro-2-methoxypyridin-4-yl)ethanol can be achieved through several synthetic routes. One common method involves the reaction of 3-chloro-2-methoxypyridine with ethylene oxide in the presence of a base such as sodium hydroxide. The reaction is typically carried out under reflux conditions to ensure complete conversion of the starting materials.
Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and solvents that enhance the reaction rate and selectivity is also common in industrial processes.
化学反应分析
Types of Reactions: 1-(3-Chloro-2-methoxypyridin-4-yl)ethanol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone or aldehyde.
Reduction: The chloro group can be reduced to a hydrogen atom, resulting in the formation of 2-methoxypyridin-4-yl)ethanol.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, to form different derivatives.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used under acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide or thiourea under basic conditions.
Major Products:
Oxidation: The major products include 1-(3-chloro-2-methoxypyridin-4-yl)acetaldehyde or 1-(3-chloro-2-methoxypyridin-4-yl)acetone.
Reduction: The major product is 1-(2-methoxypyridin-4-yl)ethanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学研究应用
1-(3-Chloro-2-methoxypyridin-4-yl)ethanol has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a building block in combinatorial chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: It is investigated for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: The compound is used in the production of agrochemicals and other specialty chemicals.
作用机制
The mechanism of action of 1-(3-Chloro-2-methoxypyridin-4-yl)ethanol involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in inflammatory pathways, leading to reduced inflammation.
相似化合物的比较
4-Chloro-3-methoxy-2-methylpyridine: Similar in structure but with a methyl group instead of an ethanol group.
3-Chloro-2-methoxypyridine: Lacks the ethanol group, making it less versatile in chemical reactions.
4-(3-Chloro-5-(trifluoromethyl)pyridin-2-yl)-N-(4-methoxypyridin-2-yl): Contains additional functional groups that may confer different chemical and biological properties.
Uniqueness: 1-(3-Chloro-2-methoxypyridin-4-yl)ethanol is unique due to the presence of both a chloro and methoxy group on the pyridine ring, along with an ethanol group
属性
分子式 |
C8H10ClNO2 |
|---|---|
分子量 |
187.62 g/mol |
IUPAC 名称 |
1-(3-chloro-2-methoxypyridin-4-yl)ethanol |
InChI |
InChI=1S/C8H10ClNO2/c1-5(11)6-3-4-10-8(12-2)7(6)9/h3-5,11H,1-2H3 |
InChI 键 |
ISGASLREUPPRGJ-UHFFFAOYSA-N |
规范 SMILES |
CC(C1=C(C(=NC=C1)OC)Cl)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


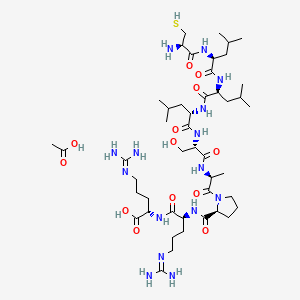

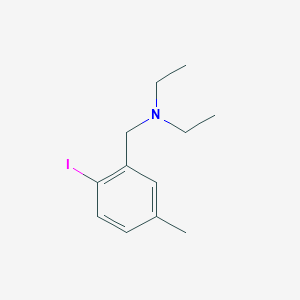
![2,5-Difluoro-2'-methyl-[1,1'-biphenyl]-4-amine](/img/structure/B14768124.png)
